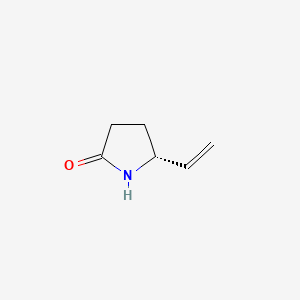

(R)-5-Vinylpyrrolidin-2-one

Description

Contextualization and Academic Significance of Chiral Vinylpyrrolidinone Derivatives

Chiral vinylpyrrolidinone derivatives represent a significant class of compounds in organic chemistry and materials science due to their unique structural features and broad potential for application. The presence of a stereocenter within the pyrrolidinone ring, combined with the reactive vinyl group, makes these molecules valuable building blocks for asymmetric synthesis and the development of functional polymers. kpi.uaresearchgate.net The synthesis of optically active polymers with main-chain chirality is a subject of considerable scientific interest. kpi.ua The pyrrolidinone core is a prevalent motif in many biologically active compounds and pharmaceuticals, and the ability to introduce a vinyl group allows for further chemical modifications, such as polymerization or click chemistry reactions.

The academic significance of these derivatives stems from their utility in several key areas. In medicinal chemistry, the chiral pyrrolidinone scaffold is a key component of various therapeutic agents. The vinyl group provides a handle for creating covalent inhibitors or for tethering the molecule to larger systems like proteins or drug delivery vehicles. ontosight.ai In materials science, chiral vinylpyrrolidinone monomers can be polymerized to create polymers with helical structures and unique chiroptical properties. kpi.ua These chiral polymers are finding applications in chiral recognition, asymmetric catalysis, and the development of specialized separation media. researchgate.netmdpi.com The ability to control the stereochemistry of the polymer backbone is crucial for tailoring these properties. kpi.ua

Overview of Research Trajectories for (R)-5-Vinylpyrrolidin-2-one

Research concerning this compound has primarily focused on its synthesis and its role as a versatile intermediate for more complex molecules. A significant area of investigation has been its use in the synthesis of chiral, non-racemic pyrrolizidin-2-ones through asymmetric radical cyclization. rsc.orgrsc.org This highlights its importance as a chiral building block in the stereoselective synthesis of alkaloids.

Another major research trajectory involves its application in polymer chemistry. The vinyl group's reactivity makes this compound a valuable monomer for producing chiral polymers. ontosight.ai These polymers have potential uses in creating biodegradable materials for medical devices and drug delivery systems. ontosight.ai The synthesis of block copolymers containing this compound is also an active area of research, aiming to combine its unique properties with those of other polymers.

Furthermore, this compound serves as a key intermediate in the synthesis of pharmacologically active compounds. For instance, it is a precursor in some synthetic routes to vigabatrin, an anticonvulsant drug. researchgate.netresearchgate.net Research in this area often focuses on developing efficient and stereoselective synthetic methods to obtain the desired enantiomer of the final product.

Scope and Objectives of the Academic Review

This academic review aims to provide a comprehensive overview of the current state of research on this compound. The primary objective is to consolidate and present the key findings related to its synthesis, chemical properties, and applications in academic research. This review will focus exclusively on the scientific literature and will not include information on dosage, administration, or adverse effects.

The scope of this review is structured to cover the following key aspects:

Synthesis: Detailing various synthetic routes developed for the preparation of this compound, with an emphasis on enantioselective methods.

Chemical Properties and Reactivity: Exploring the characteristic reactions of this compound, particularly those involving the vinyl group and the lactam ring.

Applications in Asymmetric Synthesis: Highlighting its use as a chiral starting material for the synthesis of complex target molecules.

Role in Polymer Science: Discussing its polymerization and the properties of the resulting chiral polymers.

By focusing on these specific areas, this review will provide a detailed and scientifically rigorous account of the academic importance of this compound.

Structure

3D Structure

Properties

IUPAC Name |

(5R)-5-ethenylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c1-2-5-3-4-6(8)7-5/h2,5H,1,3-4H2,(H,7,8)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYVDXEVJHXWJAE-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=C[C@H]1CCC(=O)N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93288-24-5 | |

| Record name | 5-Vinyl-2-pyrrolidinone, (R)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093288245 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-VINYL-2-PYRROLIDINONE, (R)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3D36OZ3F2W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for R 5 Vinylpyrrolidin 2 One

Enantioselective Synthesis Strategies

Enantioselective synthesis, also known as asymmetric synthesis, aims to create a specific enantiomer from an achiral or prochiral starting material. This is achieved by using a chiral influence, such as a chiral catalyst, reagent, or starting material, to guide the reaction pathway preferentially towards one of the two possible enantiomeric products.

Chiral Pool Approaches to (R)-5-Vinylpyrrolidin-2-one

The chiral pool approach is a powerful strategy in asymmetric synthesis that utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. nih.gov Common chiral pool sources include amino acids, carbohydrates, and terpenes. nih.gov The inherent chirality of these starting materials is carried through a synthetic sequence to the target molecule.

For the synthesis of chiral 5-vinylpyrrolidin-2-one, the amino acid glutamic acid serves as a key chiral precursor. The synthesis of the (S)-enantiomer, (S)-5-vinylpyrrolidin-2-one, has been detailed starting from the naturally abundant L-glutamic acid. google.com To produce the target this compound, the same synthetic route can be employed, starting with the less common D-glutamic acid.

The multi-step process from D-glutamic acid would proceed through several key intermediates, as outlined in the analogous synthesis from the L-enantiomer. google.com The core strategy involves converting the chiral amino acid into a key pyrrolidinone intermediate, which is then elaborated to introduce the vinyl group. A crucial step in this sequence is the Cope elimination of an N-oxide derivative, which forms the vinyl group via pyrolysis. google.com

| Step | Starting Material | Key Transformation | Intermediate/Product | Reference |

|---|---|---|---|---|

| 1 | D-Glutamic Acid | Cyclization and functional group manipulation | (R)-5-Oxo-2-pyrrolidine-acetonitrile | google.com |

| 2 | (R)-5-Oxo-2-pyrrolidine-acetonitrile | Reductive amination | N,N-dimethyl-2-[(R)-5'-oxo-2'-pyrrolidine]ethylamine | google.com |

| 3 | N,N-dimethyl-2-[(R)-5'-oxo-2'-pyrrolidine]ethylamine | Oxidation | Corresponding N-oxide derivative | google.com |

| 4 | N-oxide derivative | Pyrolysis (Cope Elimination) | This compound | google.com |

Asymmetric Catalysis in the Synthesis of this compound

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This field is divided into several sub-disciplines based on the nature of the catalyst.

In this approach, a chiral ligand coordinates to a metal center to create a chiral catalyst that can effectively differentiate between the prochiral faces of a substrate. While specific examples for the direct metal-catalyzed asymmetric synthesis of this compound are not extensively detailed, the synthesis of related chiral pyrrolidine (B122466) structures is well-established. For instance, rhodium(II)-catalyzed asymmetric nitrene C–H insertion reactions have been developed to construct the chiral pyrrolidine ring system from simple hydrocarbon precursors. nih.gov Such strategies offer streamlined routes to enantioenriched 2,5-disubstituted pyrrolidines and demonstrate the power of metal catalysis in creating these valuable heterocyclic motifs. nih.gov

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, a field recognized with the 2021 Nobel Prize in Chemistry. nih.govmdpi.com Chiral pyrrolidine derivatives, such as proline and its derivatives, are themselves prominent organocatalysts, often employed in conjugate additions and aldol (B89426) reactions. mdpi.comunibo.it

For the synthesis of chiral pyrrolidines, organocatalysis offers powerful methodologies. One relevant strategy is the asymmetric intramolecular aza-Michael reaction. In a "clip-cycle" synthesis, a chiral phosphoric acid catalyst can be used to induce the enantioselective cyclization of an N-protected bis-homoallylic amine, which is clipped to a thioacrylate, to form highly enantioenriched substituted pyrrolidines. whiterose.ac.uk This approach highlights how a chiral Brønsted acid can control the stereochemical outcome of the ring-forming step, providing a versatile route to various chiral pyrrolidine scaffolds. whiterose.ac.uk

Biocatalytic Pathways for Enantiopure this compound Production

Biocatalysis leverages the high selectivity of enzymes to perform chemical transformations. Enzymes operate under mild conditions and can exhibit exceptional levels of enantio- and regioselectivity. The application of biocatalysis for the synthesis of amine-containing pharmaceuticals is a rapidly growing field. mdpi.com

While a direct biocatalytic synthesis of this compound has not been prominently reported, related transformations showcase the potential of this approach. For example, the synthesis of chiral 5-methylpyrrolidin-2-one (B85660) has been achieved via reductive amination of levulinic acid using engineered enzymes. mdpi.com Furthermore, recent advancements have demonstrated the use of engineered cytochrome P450 enzymes to catalyze intramolecular C(sp³)–H amination, converting azidoalkanes into chiral pyrrolidines with high enantioselectivity. nih.gov This "new-to-nature" enzymatic reaction provides a direct and efficient pathway for constructing the chiral pyrrolidine ring and represents a promising future direction for the synthesis of compounds like this compound. nih.gov

Resolution Techniques for Enantiomeric Separation

When an enantioselective synthesis is not feasible or desired, a racemic mixture (a 1:1 mixture of both enantiomers) can be produced and subsequently separated. This process is known as resolution.

A primary method for resolution is the conversion of the enantiomeric mixture into a pair of diastereomers by reacting it with a single enantiomer of a chiral resolving agent. libretexts.org Diastereomers have different physical properties (e.g., solubility, melting point) and can be separated by conventional techniques like crystallization or chromatography. libretexts.org For a weakly basic compound like 5-vinylpyrrolidin-2-one, chiral acids could be employed as resolving agents to form diastereomeric salts.

Kinetic resolution is another powerful technique where one enantiomer in a racemic mixture reacts at a faster rate than the other with a chiral catalyst or reagent, leading to the separation of the unreacted, slow-reacting enantiomer and the product of the fast-reacting enantiomer. whiterose.ac.uk

Enzymatic Kinetic Resolution (EKR): Enzymes, particularly lipases, are frequently used for the kinetic resolution of racemates under mild conditions. whiterose.ac.ukmdpi.com This method provides access to enantiomerically enriched compounds, although the high selectivity can sometimes be limited to a narrow range of substrates. whiterose.ac.uk

Catalytic Kinetic Resolution: Non-enzymatic chiral catalysts can also be employed. For instance, the kinetic resolution of racemic C-3 substituted pyrrolidine-2,5-diones has been achieved using chiral oxazaborolidine catalysts. nih.gov Similarly, titanocene-catalyzed asymmetric reduction of racemic cyclic imines has been shown to resolve 2,5-disubstituted pyrrolidines effectively. whiterose.ac.uk

Finally, direct separation of enantiomers can be achieved using chiral chromatography, most commonly high-performance liquid chromatography (HPLC). mdpi.com In this method, the racemic mixture is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to travel through the column at different rates and elute separately. mdpi.comresearchgate.net This technique is widely used for both analytical confirmation of enantiomeric purity and for preparative-scale separation. mdpi.com

| Resolution Method | Principle | Key Requirement | Typical Application |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Formation of separable diastereomers with different solubilities. | Stoichiometric chiral resolving agent (e.g., chiral acid or base). | Large-scale industrial separation of racemates. |

| Enzymatic Kinetic Resolution | Enzyme-catalyzed reaction proceeds faster for one enantiomer. | Highly selective enzyme (e.g., lipase). | Accessing one enantiomer in high purity from a racemate. mdpi.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | Chiral column (e.g., cellulose- or amylose-based). | Analytical purity assessment and preparative separation. mdpi.comresearchgate.net |

Chemical Resolution Methods

Chemical resolution is a classical yet effective technique for separating enantiomers from a racemic mixture. This process involves reacting the racemic compound with a single enantiomer of a chiral resolving agent to form a pair of diastereomers. These diastereomers exhibit different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

While specific documented examples of chemical resolution for 5-vinylpyrrolidin-2-one are not extensively detailed in readily available literature, the general principles are widely applied to similar chiral lactams and amines. The process would typically involve the following steps:

Diastereomer Formation: The racemic 5-vinylpyrrolidin-2-one is reacted with a chiral acid (e.g., tartaric acid, mandelic acid, or camphorsulfonic acid) to form diastereomeric salts.

Separation: The resulting salts are separated based on differential solubility in a suitable solvent system. One diastereomer crystallizes out of the solution while the other remains dissolved.

Liberation of Enantiomer: The separated diastereomeric salt is then treated with a base to neutralize the chiral acid, liberating the enantiomerically enriched this compound.

An alternative to resolving the final product is to resolve a precursor. For instance, a key synthetic intermediate could be resolved, and the established chirality would be carried through the remaining synthetic steps to yield the final enantiopure product.

Enzymatic Resolution Strategies

Enzymatic resolution has become a powerful tool in asymmetric synthesis, offering high enantioselectivity under mild reaction conditions. whiterose.ac.uk These biocatalytic methods provide an environmentally friendly alternative to classical chemical resolutions. whiterose.ac.ukmdpi.com For pyrrolidine derivatives, enzymes, particularly lipases, are often employed to selectively catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. whiterose.ac.uk

The kinetic resolution of racemic 5-vinylpyrrolidin-2-one or its precursors can be achieved through enzyme-catalyzed reactions such as hydrolysis or transesterification. mdpi.com In a typical scenario, a lipase (B570770) would selectively acylate the (S)-enantiomer from the racemic mixture in the presence of an acyl donor, leaving the desired (R)-enantiomer unmodified. The resulting acylated product and the unreacted (R)-enantiomer have different chemical properties, allowing for their easy separation via standard techniques like column chromatography. The high selectivity of many enzymes often results in high enantiomeric purity for both the recovered substrate and the product. whiterose.ac.uk However, a potential limitation of this approach is that some enzymes may have a narrow substrate scope. whiterose.ac.uk

Table 1: Conceptual Representation of Enzymatic Kinetic Resolution

| Step | Description | Reactants | Enzyme | Products |

|---|---|---|---|---|

| 1 | Selective Reaction | Racemic (R/S)-5-vinylpyrrolidin-2-one + Acyl Donor | Lipase | (S)-N-acyl-5-vinylpyrrolidin-2-one + Unreacted this compound |

| 2 | Separation | Mixture from Step 1 | - | Purified this compound and (S)-N-acyl-5-vinylpyrrolidin-2-one |

Sustainable and Green Chemistry Innovations in this compound Synthesis

Modern synthetic chemistry places a strong emphasis on the development of sustainable and environmentally benign processes. This includes designing syntheses that are more atom-economical, utilize safer solvents and reagents, and are amenable to more efficient technologies like flow chemistry.

Development of Atom-Economical and Solvent-Free Syntheses

Table 2: Comparison of Vinylation Methodologies

| Feature | Traditional Method (Implied) | Improved Method |

|---|---|---|

| Base/Initiator | Hazardous reagents (e.g., ethyl magnesium bromide) | Inexpensive, eco-friendly potassium carbonate researchgate.net |

| Safety | Involves inherently hazardous materials researchgate.net | Significantly improved safety profile researchgate.net |

| Yield | Variable | 81% on a multi-gram scale researchgate.net |

| Purification | Often requires chromatography | High purity achieved without chromatography researchgate.net |

| Cost-Effectiveness | Higher cost associated with reagents and purification | More cost-effective researchgate.net |

In contrast, other synthetic routes, such as those involving a Cope elimination via pyrolysis of an N-oxide derivative, may be less atom-economical as they generate byproducts like dimethylhydroxylamine. google.com

Integration with Flow Chemistry Methodologies

Flow chemistry, or continuous manufacturing, has emerged as a transformative technology in chemical synthesis. uc.pt Its inherent advantages, such as superior heat and mass transfer, precise control over reaction parameters, and enhanced safety, make it an attractive platform for synthesizing valuable chemical intermediates. uc.pt The modular nature of flow systems allows for the integration of multiple reaction and purification steps into a single, continuous process. uc.pt

While a dedicated flow synthesis for this compound is not explicitly detailed, the methodologies used in its batch synthesis are highly amenable to this technology. For example:

Hazardous Reactions: Steps involving potentially hazardous reagents or intermediates could be performed more safely in a flow reactor, which minimizes the volume of reactive material at any given time.

Pyrolysis: The pyrolysis step to form the vinyl group, as described in some synthetic routes, could be conducted in a heated flow coil, allowing for precise temperature control and residence time, potentially improving yield and reducing byproduct formation. google.com

Multi-step Sequences: The synthesis of pyrrolidines and other heterocyclic compounds has been successfully demonstrated in sequential flow processes. uc.pt A similar integrated approach could be designed for this compound, combining key bond-forming reactions with in-line purification or extraction steps, leading to a more streamlined and efficient manufacturing process.

Applications of R 5 Vinylpyrrolidin 2 One in Advanced Organic Synthesis

Role as a Chiral Building Block

The inherent chirality of (R)-5-Vinylpyrrolidin-2-one makes it an excellent starting point for the synthesis of enantiomerically pure molecules. Its rigid pyrrolidinone core serves as a scaffold to direct the formation of new stereocenters, influencing the outcome of complex reactions.

This compound is a key precursor for synthesizing more complex chiral heterocyclic structures. One notable application is in the synthesis of pyrrolizidinones. Chiral, non-racemic N-(2-iodoethyl)-5-vinylpyrrolidin-2-ones, derived from the parent compound, can undergo radical cyclization using tributyltin hydride and azoisobutyronitrile (AIBN). researchgate.net This process yields chiral, non-racemic pyrrolizidin-2-ones with high diastereoselectivity, which are valuable intermediates for producing naturally occurring pyrrolizidine (B1209537) alkaloids. researchgate.net

The vinyl group can also be transformed to open the lactam ring under acidic conditions, yielding chiral amino acids. For instance, hydrolysis of (S)-5-vinyl-2-pyrrolidinone with aqueous hydrochloric acid produces (S)-4-amino-5-hexenoic acid. google.com This demonstrates the compound's role as a constrained equivalent of a chiral amino acid derivative.

The enantiopure nature of this compound makes it an ideal synthon for the total synthesis of complex natural products. A significant example is its use in the total synthesis of (R)-Pyrrolam A. pku.edu.cn The synthesis begins with the this compound scaffold, which undergoes reduction and subsequent acylation to form a ring-closing metathesis (RCM) precursor. pku.edu.cn This precursor is then subjected to a Grubbs catalyst to construct the final bicyclic structure of (R)-Pyrrolam A. pku.edu.cn This strategic use of the compound highlights its utility in building complex, biologically relevant molecules.

The pyrrolidinone structure is a common feature in many successful chiral ligands. sigmaaldrich.com this compound and its derivatives can be polymerized to create chiral-substituted poly-N-vinylpyrrolidinones (CSPVPs). researchgate.net These chiral polymers have been effectively used to stabilize bimetallic nanoclusters, such as those made of copper/gold (Cu/Au) or palladium/gold (Pd/Au). researchgate.net The resulting nanoclusters, encapsulated by the chiral polymer, exhibit chiroptical properties and function as catalysts in chemo-, regio-, and stereoselective C-H group oxidation reactions on complex natural products. researchgate.net For example, a Cu/Au catalyst stabilized by these polymers can be used with an oxidant like hydrogen peroxide to oxidize cycloalkanes into chiral ketones with excellent chemical and optical yields. researchgate.net

Stereoselective Transformations Utilizing the Vinyl Moiety

The vinyl group of this compound is an active site for various addition and cycloaddition reactions, allowing for the stereoselective formation of new carbon-carbon and carbon-heteroatom bonds.

The vinyl group attached to the pyrrolidinone ring acts as a Michael acceptor, a type of α,β-unsaturated system susceptible to conjugate addition by nucleophiles. wikipedia.orgmasterorganicchemistry.com The Michael addition is a powerful method for forming carbon-carbon bonds in a mild and atom-economical manner. wikipedia.org While specific studies focusing solely on asymmetric Michael additions to this compound are not extensively detailed in the provided results, its structural motif is analogous to other α,β-unsaturated-γ-lactams used in such transformations. rsc.org In a typical asymmetric Michael reaction, a chiral catalyst activates both the nucleophile (Michael donor) and the lactam (Michael acceptor) to ensure a highly enantio- and diastereoselective transformation. rsc.org The inherent chirality of the this compound scaffold can work in concert with a chiral catalyst to achieve high levels of stereocontrol in the formation of the Michael adduct.

The vinyl group is an excellent dienophile for cycloaddition reactions, particularly the Povarov reaction, which is a formal [4+2] cycloaddition. nih.gov This reaction has been used to synthesize complex tetrahydroquinolines with high levels of stereocontrol. In one application, this compound reacts with N-aryl imines in a process co-catalyzed by a chiral sulfinamide urea (B33335) and a strong Brønsted acid. nih.gov This methodology produces pyrrolidinone-substituted tetrahydroquinolines with up to three contiguous stereogenic centers, achieving high enantio- and diastereoselectivities, especially under cryogenic conditions. nih.gov

The table below summarizes the results for the enantioselective Povarov reaction between various benzaldimines and this compound, highlighting the efficacy of this method. nih.gov

| Entry | Benzaldimine Substituent (R) | Yield (%) | Diastereomeric Ratio (exo/endo) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|

| 1 | 4-MeO-C6H4 | 75 | >20:1 | 96 |

| 2 | 4-Me-C6H4 | 80 | >20:1 | 96 |

| 3 | C6H5 | 72 | >20:1 | 95 |

| 4 | 4-F-C6H4 | 69 | >20:1 | 95 |

| 5 | 4-Cl-C6H4 | 71 | >20:1 | 95 |

| 6 | 4-Br-C6H4 | 68 | >20:1 | 95 |

| 7 | 3-MeO-C6H4 | 71 | >20:1 | 96 |

| 8 | 2-Me-C6H4 | 70 | 10:1 | 92 |

These cycloaddition strategies demonstrate the power of using this compound to rapidly build molecular complexity, generating valuable chiral scaffolds for further synthetic endeavors. beilstein-journals.org

Asymmetric Hydrogenation and Hydroformylation Studies

The vinyl group of this compound presents a key site for stereoselective transformations, particularly asymmetric hydrogenation and hydroformylation. These reactions offer pathways to introduce new stereocenters and functional groups, leading to valuable chiral building blocks.

Asymmetric Hydrogenation is a fundamental reaction that adds two hydrogen atoms across the double bond of the vinyl group, which would convert this compound into (R)-5-ethylpyrrolidin-2-one. wikipedia.org The objective in an asymmetric context is to control the approach of hydrogen to one face of the alkene, a process guided by a chiral catalyst. wikipedia.org While specific studies detailing the asymmetric hydrogenation of this compound are not extensively documented in premier literature, the principles are well-established with a variety of substrates. Catalytic systems for such transformations typically involve a transition metal (like rhodium, ruthenium, or iridium) complexed with a chiral ligand. wikipedia.org For the vinyl group in this substrate, a homogeneous catalyst, where the chiral information resides in the ligand, would be employed to ensure high enantioselectivity. wikipedia.org

Asymmetric Hydroformylation introduces a formyl group (-CHO) and a hydrogen atom across the vinyl double bond. This reaction is of significant synthetic interest as it can generate two regioisomeric aldehydes, a linear and a branched product, and potentially a new stereocenter in the case of the branched aldehyde. For this compound, this would result in either (R)-5-(3-oxopropyl)pyrrolidin-2-one (linear) or (R)-5-(2-oxopropyl)pyrrolidin-2-one (branched).

Research into the asymmetric hydroformylation of vinyl esters, such as vinyl acetate (B1210297), provides a model for the potential outcomes with this compound. Studies using rhodium catalysts with chiral phosphine-phosphorodiamidite ligands have shown high regioselectivity and enantioselectivity. d-nb.info The choice of ligand chirality and reaction conditions significantly influences both the regioselectivity (branched vs. linear) and the enantiomeric excess (ee) of the product. d-nb.info For instance, the hydroformylation of vinyl acetate using a Rh-catalyst with the (SC,SC,RP,SC)-4b ligand achieved a high branched-to-linear ratio and an impressive 93.8% ee for the (R)-enantiomer. d-nb.info

| Entry | Ligand | Conversion (%) | Regioselectivity (branched/linear) | ee (%) (Configuration) |

|---|---|---|---|---|

| 1 | (RC,RC,RP)-4a | 13 | 98:2 | 32.6 (S) |

| 2 | (RC,RC,SP)-4a | 28 | 99:1 | 29.6 (S) |

| 3 | (RC,SC,RP)-4a | 30 | 99:1 | 34.5 (R) |

| 4 | (RC,SC,RP,SC)-4b | 27 | >99.9:0.1 | 83.4 (R) |

| 5 | (SC,SC,RP,SC)-4b | 57 | >99.9:0.1 | 93.8 (R) |

aConditions: substrate/Rh/L = 1000/1/4, toluene, p(CO/H2) = 30 bar (1:1), T = 60 °C, t = 14 h.

These model studies suggest that a carefully selected chiral rhodium or copper-based catalytic system could achieve highly regio- and enantioselective hydroformylation of this compound, providing access to valuable chiral aldehyde intermediates. d-nb.infodicp.ac.cn

Polymer Science and Advanced Materials Research Involving R 5 Vinylpyrrolidin 2 One

Homopolymerization Studies

The synthesis of homopolymers from (R)-5-Vinylpyrrolidin-2-one is the most direct way to create macromolecules where every repeating unit contains a chiral center. The focus of such studies is often on achieving control over the polymer's molecular weight, dispersity, and architecture.

Mechanistic Investigations of Controlled Radical Polymerization (CRP)

Controlled radical polymerization (CRP), also known as reversible-deactivation radical polymerization (RDRP), encompasses a set of techniques that allow for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions. mdpi.com While specific mechanistic studies focusing exclusively on this compound are not extensively detailed, the principles are derived from studies of related vinyl monomers, particularly N-vinylpyrrolidone (NVP).

The most common CRP methods applicable to vinylpyrrolidones are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and, to a lesser extent, Nitroxide-Mediated Polymerization (NMP) and Atom Transfer Radical Polymerization (ATRP). mdpi.com

RAFT Polymerization: This is the most versatile and widely used method for NVP and its derivatives. mdpi.com The mechanism involves a rapid equilibrium between active (propagating) radicals and dormant polymeric chains, mediated by a thiocarbonylthio compound known as a RAFT agent or chain transfer agent (CTA). mdpi.com For less-activated monomers (LAMs) like vinylpyrrolidones, xanthates and dithiocarbamates are particularly effective CTAs. mdpi.com The choice of the RAFT agent is critical for achieving good control over the polymerization.

ATRP and NMP: These methods are less commonly used for NVP due to side reactions and challenges in finding suitable catalytic systems. However, advancements continue to broaden the scope of these techniques. mdpi.com

Mechanistic investigations for these processes focus on understanding the equilibrium between active and dormant species, the kinetics of addition and fragmentation events, and the potential for termination reactions. For this compound, the key mechanistic aspects would be similar to NVP, with the primary difference being the steric and electronic influence of the vinyl group's location at the C5 position rather than on the nitrogen atom.

Kinetics and Thermodynamics of Polymerization Processes

Thermodynamics: The polymerization of vinyl monomers is typically an exothermic and exoentropic process. 213.55.90 The conversion of a double bond (π-bond) into two single bonds (σ-bonds) in the polymer backbone releases a significant amount of energy, resulting in a negative enthalpy of polymerization (ΔH). 213.55.90nist.gov This favorable enthalpic change is the primary driving force for polymerization. 213.55.90 Simultaneously, the process involves a decrease in entropy (ΔS) as disordered monomer molecules become incorporated into a more ordered polymer chain, leading to a loss of translational degrees of freedom. 213.55.90

For polymerization to be thermodynamically favorable, the Gibbs free energy change (ΔG = ΔH - TΔS) must be negative. 213.55.90 Given the negative ΔH and ΔS, there exists a ceiling temperature (Tc) above which polymerization is no longer spontaneous. For most common vinyl monomers, this temperature is well above typical reaction conditions. 213.55.90

Kinetics: The kinetics of radical polymerization are governed by the rates of initiation, propagation, and termination. Detailed kinetic models have been developed for NVP polymerization, which can serve as a basis for understanding the polymerization of this compound. Studies on NVP have shown that the propagation rate coefficient (kp) is significantly influenced by the solvent, with a notable increase observed in aqueous solutions compared to bulk polymerization. researchgate.net

In the presence of certain chain transfer agents, such as mercapto acids, the polymerization of NVP can exhibit complex kinetics, including an acceleration effect. This is attributed to the participation of the chain transfer agent in the initiation step, forming a redox system with the primary initiator (e.g., AIBN). nih.gov This leads to reaction rate orders that deviate from classical radical polymerization theory. For instance, in one study, the experimental reaction orders with respect to the monomer, initiator, and chain transfer agent were found to be approximately 1, 0.77–0.79, and 0.26, respectively. nih.gov

| Parameter | Value | Conditions | Reference |

|---|---|---|---|

| Chain Transfer Constant (Sulfanylethanoic acid) | 0.441 | AIBN initiator, 1,4-dioxane | nih.gov |

| Chain Transfer Constant (3-Sulfanylpropanoic acid) | 0.317 | AIBN initiator, 1,4-dioxane | nih.gov |

| Reaction Order (Monomer) | ~1.0 | AIBN, Mercapto acids, 1,4-dioxane | nih.gov |

| Reaction Order (Initiator - AIBN) | 0.77 - 0.79 | In presence of mercapto acids | nih.gov |

| Propagation Rate Constant (kp) | 101–103 M−1s−1 | Alkoxy radical initiation, organic solvents | nih.gov |

Copolymerization Strategies

Copolymerization of this compound with other monomers is a powerful strategy to create materials that combine the chirality and inherent properties of the pyrrolidinone ring with the functionalities of a wide range of comonomers.

Synthesis and Characterization of Copolymers with Diverse Monomers

The synthesis of statistical copolymers can be achieved through conventional free radical polymerization or controlled radical polymerization techniques. The properties of the resulting copolymer depend on the comonomers used and their relative incorporation into the polymer chain, which is described by their monomer reactivity ratios (r). nih.gov

Based on extensive research on NVP, this compound is expected to copolymerize with a variety of functional monomers. ku.ac.aeresearchgate.net The reactivity ratios indicate whether the resulting polymer will have a random, alternating, or block-like distribution of monomer units. nih.gov For example, in the copolymerization of NVP with isobornyl methacrylate (B99206) (IBMA), the reactivity ratio of IBMA is significantly higher than that of NVP, leading to a gradient copolymer structure. nih.gov In contrast, copolymerization of NVP with acrylic acid can result in a more random distribution. sapub.org

| Comonomer (M₂) | r₁ (NVP) | r₂ (Comonomer) | Copolymerization Type | Reference |

|---|---|---|---|---|

| Styrene (St) | 0.06 ± 0.07 | 10.5 ± 2.5 | Gradient/Block-like | ku.ac.ae |

| Hydroxypropyl methacrylate (HPMA) | 0.01 ± 0.01 | 4.5 ± 0.5 | Gradient/Block-like | ku.ac.ae |

| Carboxyphenyl maleimide (B117702) (CPMI) | 0.07 ± 0.01 | 0.12 ± 0.04 | Tendency to alternate | ku.ac.ae |

| Isobornyl Methacrylate (IBMA) | 0.292 | 2.673 | Gradient | nih.gov |

| Acrylic Acid (AA) | 0.42 | 0.16 | Random | sapub.org |

The characterization of these copolymers involves techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to determine the copolymer composition, and Gel Permeation Chromatography (GPC) or Size-Exclusion Chromatography (SEC) to determine molecular weight and dispersity.

Design and Synthesis of Block and Graft Copolymer Architectures

Creating well-defined block and graft copolymers allows for the generation of advanced materials with self-assembling properties, leading to applications in nanotechnology and biomaterials.

Block Copolymers: RAFT polymerization is particularly well-suited for synthesizing block copolymers containing a poly(vinylpyrrolidone) segment. mdpi.com The typical strategy involves the sequential addition of monomers. mdpi.com First, a homopolymer of one monomer is synthesized, creating a "macro-CTA." This macro-CTA is then used to initiate the polymerization of the second monomer, growing the second block from the end of the first. preprints.org This method has been successfully used to create amphiphilic block copolymers by combining hydrophilic NVP with hydrophobic monomers like vinyl esters, n-alkyl methacrylates, or ε-caprolactone. mdpi.compreprints.orgacs.org Applying this strategy to this compound would allow for the synthesis of chiral amphiphilic block copolymers capable of forming micelles or other ordered nanostructures.

Graft Copolymers: Graft copolymers can be synthesized using either "grafting-from," "grafting-to," or "grafting-through" methods. In the "grafting-from" approach, a polymer backbone is functionalized with initiation sites, from which the new polymer chains are grown. nih.gov For example, NVP has been grafted from poly(vinyl chloride) (PVC) catheters using gamma radiation to initiate polymerization, thereby modifying the surface properties of the material. nih.gov This approach could be used to graft chains of poly(this compound) onto various substrates to introduce a chiral, functional surface.

Chiral Polymeric Materials Derived from this compound

The primary advantage of using this compound is the introduction of chirality into the resulting polymer. This chirality can manifest at a molecular level and potentially propagate to a supramolecular level, influencing the polymer's conformation and its interaction with other chiral molecules or polarized light. cmu.edu

Research has shown that poly-N-vinylpyrrolidinones with a chiral center at the C5 position of the pyrrolidinone ring can be synthesized from L-amino acids. nih.govnih.gov These chiral polymers have been effectively used as stabilizers for bimetallic nanoclusters (e.g., Pd/Au, Cu/Au) in catalytic asymmetric reactions. nih.govacs.org

Key findings from this research include:

Asymmetric Catalysis: The chiral polymer stabilizer can induce enantioselectivity in oxidation reactions. For instance, Pd/Au nanoclusters stabilized by a chiral poly-N-vinylpyrrolidinone derivative catalyzed the asymmetric oxidation of diols and the dihydroxylation of alkenes with excellent chemical and optical yields. nih.govacs.org

Influence of Steric Bulk: It was discovered that the enantioselectivity of these catalytic systems is highly dependent on the steric bulk of the substituent at the chiral C5 position. A bulkier substituent leads to greater optical yields, suggesting that the chiral pocket created by the polymer around the nanoparticle plays a crucial role in directing the stereochemistry of the reaction. nih.govnih.gov

Chiroptical Properties: Polymers containing chiral pyrrolidinyl rings linked to chromophores (like azobenzene) have been shown to exhibit strong optical activity. nih.gov The macromolecules can adopt conformations with a prevailing helicity, both in solution and in thin films. nih.gov Furthermore, the chiroptical properties of such films can be modulated by irradiation with circularly polarized light, opening possibilities for their use as chiroptical switches. nih.gov While this research was on a different but related polymer, it highlights the potential for developing materials with dynamic chiroptical properties from monomers like this compound.

The development of chiral polymers from this compound and its derivatives holds promise for applications in asymmetric catalysis, chiral separations, and advanced optical materials. cmu.edu

Synthesis of Stereoregular Polymers

The synthesis of polymers from chiral monomers like this compound opens the door to creating materials with controlled stereochemistry. The presence of the stereogenic center at the C5 position of the pyrrolidinone ring can influence the tacticity of the resulting polymer chain during polymerization. While the broader field of poly(N-vinylpyrrolidone) (PVP) has been extensively studied, research into substituted chiral poly-N-vinylpyrrolidinones has demonstrated the ability to synthesize polymers with a defined stereogenic center in each repeating unit. nih.gov

These polymers are typically synthesized from L-amino acids, establishing the (R)- or (S)-configuration at the C5 position prior to the introduction of the N-vinyl group and subsequent polymerization. nih.gov The polymerization process itself can be carried out using various methods, including radical, anionic, and cationic techniques, which are known to influence the stereoregularity of vinyl polymers. mdpi.com Techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, widely used for N-vinylpyrrolidone (NVP), offer controlled polymerization, leading to polymers with narrow molecular weight distributions, which is crucial for creating well-defined stereoregular structures. nih.govmdpi.com The choice of polymerization technique and reaction conditions is critical in influencing the resulting polymer's tacticity (isotactic, syndiotactic, or atactic arrangement of the chiral side chains), which in turn dictates the material's macroscopic properties.

Development of Functional Chiral Polymers for Research Applications

The chirality inherent in this compound makes its corresponding polymers highly suitable for applications where molecular recognition is key. These functional chiral polymers are being explored for enantioselective separation and as ligands in catalysis research.

Enantioselective Separation: Chiral polymers are fundamental to the development of chiral stationary phases (CSPs) for chromatographic techniques like High-Performance Liquid Chromatography (HPLC). researchgate.netmdpi-res.com Polymers derived from this compound can be immobilized onto a solid support to create a CSP. The principle of separation relies on the differential interaction between the enantiomers of a racemic mixture and the chiral polymer. The distinct three-dimensional structure of the polymer creates chiral environments that can selectively bind one enantiomer more strongly than the other, enabling their separation. The effectiveness of such separations depends on factors like the polymer's structure, the nature of the chiral monomer, and the mobile phase used. researchgate.net

Catalysis Research: A significant application of these chiral polymers is in asymmetric catalysis, where they act as chiral ligands or scaffolds to support catalytic species. nih.govunibo.itresearchgate.net Research has shown that poly-N-vinylpyrrolidinones containing a stereogenic center at the C5 position can be used to stabilize bimetallic nanoclusters, such as Pd/Au and Cu/Au. nih.gov These polymer-stabilized nanoclusters have proven to be effective catalysts for asymmetric oxidation reactions, including the oxidation of diols and alkenes. nih.gov

A key finding is that the steric bulk of the substituent at the C5 position of the pyrrolidinone ring directly influences the enantioselectivity of the catalytic reaction. nih.gov Polymers with bulkier substituents tend to afford higher enantiomeric excess (% ee) in the products. This demonstrates that the chiral polymer backbone creates a specific microenvironment around the catalytic nanoparticle, directing the approach of the substrate and leading to a preferred stereochemical outcome.

| Substrate (Alkene) | Catalyst System | Product | Enantiomeric Excess (% ee) | Comparison to Sharpless Dihydroxylation (% ee) |

|---|---|---|---|---|

| Limonene | Pd/Au-Polymer 17 | (1S,2R,4R)-diol | Remarkable Selectivity | - |

| Substrate 39 | Pd/Au-Polymer 17 | Syn-diol | Higher or Similar | 98% |

| Substrate 39A | Pd/Au-Polymer 17 | Syn-diol | Higher or Similar | 81% |

| Substrate 42 (ethyl ester analog) | Pd/Au-Polymer 17 | Syn-diol | Higher or Similar | 99% |

| Substrate 45 | Pd/Au-Polymer 17 | Syn-diol | Higher or Similar | 89% |

Advanced Polymer Architectures for Specific Material Properties

Building upon the foundation of poly(N-vinylpyrrolidone) (PNVP) chemistry, this compound can be incorporated into complex macromolecular architectures to tailor material properties for specific applications. mdpi.com Controlled radical polymerization techniques, particularly RAFT, are instrumental in synthesizing these advanced structures. nih.govmdpi.com

Block Copolymers: By sequentially polymerizing this compound with other monomers, amphiphilic block copolymers can be created. nih.gov For instance, a hydrophilic block of poly(this compound) could be combined with a hydrophobic block, such as poly(vinyl esters). nih.gov In aqueous environments, these copolymers can self-assemble into micelles, forming a core-shell structure that can be used for applications like drug delivery, where the hydrophobic core encapsulates a therapeutic agent. mdpi.com

Star Polymers: Star-shaped polymers, consisting of multiple polymer arms radiating from a central core, can be synthesized using "core-first" (R-group) or "arm-first" (Z-group) approaches in RAFT polymerization. mdpi.com Introducing poly(this compound) as the arms of a star polymer would result in a molecule with a high density of chiral functional groups and unique solution properties compared to its linear counterpart.

Graft Copolymers and Polymer Bottlebrushes: Grafting poly(this compound) chains onto a different polymer backbone results in graft copolymers. A high density of grafted chains leads to a "polymer bottlebrush" architecture. mdpi.com These structures can be synthesized by first creating a backbone polymer with initiation or chain transfer sites and then growing the chiral polymer chains from it. Such architectures are being explored for applications requiring specific surface interactions or as complex nanocarriers. mdpi.com

| Architecture | Synthetic Method Example | Key Feature | Potential Application |

|---|---|---|---|

| Block Copolymers | Sequential RAFT polymerization with a hydrophobic monomer (e.g., vinyl laurate) nih.gov | Amphiphilicity, self-assembly into micelles | Chiral nanocarriers for drug delivery mdpi.com |

| Star Polymers | RAFT polymerization using a multi-functional core (R-group approach) mdpi.com | High functional group density, altered rheological properties | High-capacity chiral ligands, viscosity modifiers |

| Polymer Bottlebrushes | Grafting-from a macro-chain transfer agent (macro-CTA) via RAFT mdpi.com | Dense chiral side chains, cylindrical shape | Specialized surface coatings, advanced lubricants |

Biocatalytic and Biotechnological Aspects of R 5 Vinylpyrrolidin 2 One

Enzymatic Production Pathways and Optimization

The enzymatic production of (R)-5-vinylpyrrolidin-2-one often relies on the kinetic resolution of a racemic mixture of 5-vinylpyrrolidin-2-one. This process utilizes enzymes that selectively react with one enantiomer, allowing for the separation of the desired, unreacted enantiomer.

Lipases are a prominent class of enzymes employed for this purpose. For instance, lipase (B570770) B from Candida antarctica (Novozym 435) and lipases from Pseudomonas cepacia have demonstrated high efficiency in the enantioselective acylation of racemic alcohols and amines. nih.govmdpi.comnih.gov In a typical resolution, the enzyme selectively acylates the (S)-enantiomer of 5-vinylpyrrolidin-2-one, leaving the (R)-enantiomer in its original form. nih.gov The choice of acyl donor, such as vinyl acetate (B1210297), and the solvent system are critical parameters that influence the reaction's efficiency and enantioselectivity. nih.gov

Optimization of these enzymatic pathways involves screening different lipases for superior activity and selectivity, as well as fine-tuning reaction conditions like temperature and substrate concentration. Immobilization of the lipase on a solid support is a common strategy to enhance its stability and enable its reuse, thereby improving the economic feasibility of the process.

Microbial Fermentation Strategies for Sustainable Production

Microbial fermentation presents a promising and sustainable route for the production of chiral compounds like this compound. This approach utilizes whole microbial cells as biocatalysts, harnessing their natural metabolic pathways to convert simple starting materials into complex molecules.

While specific microbial fermentation routes for this compound are still an emerging area of research, the principles of microbial synthesis of related lactams, such as 2-pyrrolidone, are well-established. nih.govnih.gov These processes often start from inexpensive and renewable feedstocks like glutamate. nih.govresearchgate.net A general strategy involves a two-step enzymatic process within the microbe: first, the decarboxylation of a precursor amino acid, followed by an enzyme-catalyzed intramolecular cyclization to form the lactam ring. nih.govresearchgate.net

For the sustainable production of this compound, a potential strategy would involve identifying or engineering a microorganism that can convert a suitable precursor, derived from renewable resources, into the target molecule with high stereoselectivity. This would likely involve the discovery of novel enzymes or the metabolic engineering of well-characterized industrial microorganisms like Escherichia coli. nih.gov

Enzyme Engineering for Enhanced Synthesis and Stereoselectivity

To overcome the limitations of naturally occurring enzymes and to improve the efficiency of biocatalytic processes, enzyme engineering has become an indispensable tool. Techniques such as directed evolution and site-directed mutagenesis are employed to tailor enzymes with enhanced properties, including increased activity, stability, and, crucially for chiral synthesis, improved stereoselectivity.

In the context of this compound production, enzyme engineering could be applied to the lipases used in kinetic resolution. By modifying the active site of the lipase, it may be possible to increase its preference for the (S)-enantiomer, leading to a higher enantiomeric excess of the desired (R)-product. While specific examples of engineering enzymes for 5-vinylpyrrolidin-2-one are not extensively documented, the principles have been successfully applied to a wide range of biocatalytic reactions.

Furthermore, the development of "designer enzymes" through computational methods and rational design offers the potential to create novel biocatalysts specifically for the synthesis of this compound, potentially enabling asymmetric synthesis routes that avoid the need for resolving a racemic mixture.

Bio-inspired Transformations of the Compound

The vinyl group of this compound provides a reactive handle for a variety of bio-inspired transformations, allowing for its conversion into other valuable chiral building blocks. These transformations mimic enzymatic reactions found in nature and offer mild and selective methods for chemical modification.

For example, the double bond of the vinyl group can be subjected to enzymatic reduction, oxidation, or hydration. Ene-reductases, a class of enzymes that catalyze the asymmetric reduction of activated carbon-carbon double bonds, could potentially be used to convert this compound into (R)-5-ethylpyrrolidin-2-one. nih.gov

Advanced Characterization and Mechanistic Elucidation Studies

High-Resolution Spectroscopic Techniques for Structural and Conformational Analysis

Spectroscopic techniques are indispensable for elucidating the structural and stereochemical features of (R)-5-Vinylpyrrolidin-2-one. By probing the interactions of the molecule with electromagnetic radiation, these methods provide a detailed fingerprint of its atomic arrangement, connectivity, and spatial orientation.

While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced NMR techniques offer deeper insights into the molecule's spatial arrangement and its interactions.

Nuclear Overhauser Effect Spectroscopy (NOESY): This 2D NMR experiment is crucial for determining the through-space proximity of protons. For this compound, a NOESY experiment would reveal correlations between the proton on the chiral center (C5) and protons on the vinyl group, as well as with the adjacent methylene (B1212753) protons (C4) of the pyrrolidinone ring. These correlations help to establish the relative stereochemistry and preferred solution-state conformation of the molecule.

Diffusion-Ordered Spectroscopy (DOSY): DOSY is a powerful technique for analyzing mixtures and studying intermolecular interactions by differentiating molecules based on their translational diffusion coefficients. ucsb.edumanchester.ac.uk In the context of polymerization reactions involving this compound, DOSY can be used to monitor the progress of the reaction by distinguishing the smaller, faster-diffusing monomer from the larger, slower-diffusing polymer chains. spectroscopyeurope.commagritek.com This provides valuable data on reaction kinetics and polymer growth without the need for separation. springernature.com The diffusion coefficient is influenced by factors such as molecular size, shape, temperature, and solvent viscosity. ucsb.edu

Chiroptical techniques are essential for characterizing chiral molecules, as they respond differently to left- and right-circularly polarized light. wikipedia.org These methods are particularly sensitive to the molecule's absolute configuration and conformation.

Optical Rotatory Dispersion (ORD): ORD measures the change in optical rotation of a chiral substance with the wavelength of light. wikipedia.orgkud.ac.in A key piece of characterization data for this compound is its specific rotation. A value of [α]D (EtOH, c=3.1): +15.82° has been reported, indicating that it is dextrorotatory at the sodium D-line (589 nm). google.com A full ORD spectrum would provide more detailed information, particularly in the vicinity of chromophore absorption bands, which can give rise to a phenomenon known as the Cotton effect. kud.ac.inias.ac.in

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule. fiveable.melibretexts.org For this compound, the lactam carbonyl group acts as a chromophore. The sign and intensity of the CD signal (Cotton effect) associated with the n→π* transition of this carbonyl group are highly sensitive to the stereochemistry of the adjacent chiral center (C5). This makes CD an excellent tool for confirming the absolute configuration and assessing the enantiomeric purity of the compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is particularly sensitive to polar functional groups. The FT-IR spectrum of a vinylpyrrolidinone is dominated by a strong absorption band corresponding to the C=O stretching vibration of the amide group in the lactam ring, typically observed around 1680-1700 cm⁻¹. researchgate.net Other significant peaks include C-N stretching, C-H stretching of the vinyl and alkyl groups, and vinyl C=C stretching. spectrabase.comspectrabase.com

Raman Spectroscopy: Raman spectroscopy is highly sensitive to non-polar bonds and symmetric vibrations. For this compound, the C=C stretching of the vinyl group would produce a strong Raman signal. Studies on the related poly(N-vinylpyrrolidone) (PVP) show selective enhancement of C=O, C-N, and CH₂ vibrational modes of the pyrrolidinone ring, which are useful for studying interactions, for instance, with metal surfaces. nih.govberkeley.edu

The table below summarizes the expected key vibrational modes for a vinylpyrrolidinone structure based on published data for analogous compounds. researchgate.netberkeley.edu

| Vibrational Mode | Expected FT-IR Wavenumber (cm⁻¹) | Expected Raman Wavenumber (cm⁻¹) | Notes |

| C=O Stretch (Amide I) | ~1690 (Strong) | ~1660 (Strong) | Characteristic of the pyrrolidinone ring. |

| C=C Stretch (Vinyl) | ~1620 (Medium) | ~1625 (Strong) | Stronger in Raman due to bond symmetry. |

| CH₂ Scissoring | ~1460 (Medium) | ~1425 (Medium) | From the pyrrolidinone ring. |

| C-N Stretch | ~1290 (Medium) | ~1290 (Strong) | Coupled with other ring vibrations. |

| =C-H Out-of-Plane Bend (Vinyl) | ~985 & ~920 (Strong) | Weak | Characteristic of the vinyl group. |

Mass Spectrometry for Reaction Pathway Elucidation and Intermediates Identification

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of this compound and to elucidate its structure through the analysis of fragmentation patterns. High-resolution mass spectrometry can confirm the elemental composition with high accuracy.

In tandem mass spectrometry (MS/MS), a precursor ion is selected and fragmented to produce product ions. The fragmentation pathways provide detailed structural information. For lactam structures like pyrrolidinone, common fragmentation pathways involve the loss of small neutral molecules such as carbon monoxide (CO) and ammonia (B1221849) (NH₃), as well as ring-opening mechanisms. acs.orgresearchgate.net The fragmentation of α-pyrrolidinophenone cathinones, which share the pyrrolidine (B122466) ring, often shows a characteristic neutral loss of the pyrrolidine ring itself. researchgate.netwvu.edu For this compound, key fragmentation events would likely include:

Loss of the vinyl group (C₂H₃•).

Loss of carbon monoxide (CO) from the lactam ring.

Ring-opening followed by subsequent fragmentation.

These fragmentation patterns are crucial for identifying reaction intermediates and degradation products in mechanistic studies. nih.gov

| Precursor Ion [M+H]⁺ (m/z 112) | Plausible Neutral Loss | Resulting Fragment Ion (m/z) |

| C₆H₁₀NO⁺ | CO | 84 |

| C₆H₁₀NO⁺ | C₂H₂ | 86 |

| C₆H₁₀NO⁺ | C₂H₄ | 84 |

| C₆H₁₀NO⁺ | H₂O | 94 |

Hyphenated Analytical Techniques for In-Situ Reaction Monitoring and Process Understanding

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are invaluable for real-time reaction monitoring. mdpi.com These techniques allow for the analysis of complex reaction mixtures without the need for isolating individual components.

For processes involving this compound, such as its polymerization, hyphenated techniques can provide deep process understanding. For example, in the polymerization of the related N-vinylpyrrolidone (NVP), UV/VIS spectroscopy has been used in an in-line setup to monitor the disappearance of the monomer and the formation of the polymer, allowing for the detection of process deviations like fouling. mdpi.com Other methods, such as coupling chromatography with mass spectrometry (e.g., LC-MS, GC-MS), can be used to track the concentration of the monomer, initiator, and any byproducts over time, providing detailed kinetic profiles of the reaction. researchgate.netacs.org

X-ray Crystallography for Absolute Configuration Determination and Solid-State Structure Analysis

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. nih.govmdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a precise map of electron density can be generated, revealing the exact positions of all atoms in space.

For a chiral molecule like this compound, obtaining a high-quality single crystal would allow for the unambiguous assignment of the (R) configuration at the C5 stereocenter. The analysis would also provide precise bond lengths, bond angles, and information about the solid-state packing and intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of the lactam ring. While there are no known crystal structures for this compound itself in open literature, X-ray diffraction has been used to study the amorphous structure of its polymer analog, poly(vinylpyrrolidone), revealing details about polymer chain correlations and packing. nih.govresearchgate.net The ability to determine the absolute structure is crucial, as different enantiomers can have vastly different biological activities. mdpi.com

Emerging Research Directions and Future Perspectives

Integration with Advanced Manufacturing Technologies for Derived Materials

The translation of (R)-5-Vinylpyrrolidin-2-one into functional materials is intrinsically linked to advanced manufacturing techniques. The vinyl group provides a ready handle for polymerization, creating chiral polymers that can be processed using modern fabrication methods.

Electrospinning: This technique is widely used to produce nanoscale fibers with high surface-area-to-volume ratios. nih.gov Polymers derived from this compound could be processed via electrospinning to create chiral nanofibrous mats. These materials could find applications in enantioselective catalysis, chiral separations, and tissue engineering scaffolds where the specific stereochemistry of the fiber surface could influence cell adhesion and proliferation. Research on electrospinning related polymers like poly(vinyl pyrrolidone) (PVP) has demonstrated the feasibility of fabricating uniform nanofibers, which can be embedded with other functional components like nanoparticles. nih.govmdpi.com

3D Printing (Additive Manufacturing): The development of novel photo-curable resins incorporating this compound as a monomer or cross-linker could enable the 3D printing of complex, chiral structures. Such materials would be valuable for creating custom biomedical implants, microfluidic devices for chiral analysis, and scaffolds for asymmetric synthesis.

The integration of these manufacturing technologies with polymers of this compound hinges on the synthesis of well-defined polymers with controlled molecular weights and architectures, an area ripe for future investigation.

Applications in Supramolecular Chemistry and Self-Assembly Research

The ability of molecules to spontaneously organize into well-defined structures is the foundation of supramolecular chemistry. The amphiphilic nature of polymers derived from this compound, combining a hydrophilic lactam ring with a potentially hydrophobic polymer backbone, makes them excellent candidates for self-assembly research.

Block copolymers containing a poly(this compound) segment could self-assemble in solution to form micelles, vesicles, or other complex nanostructures. researchgate.net The chirality of the monomer units could impart a twist to the resulting assemblies, leading to the formation of helical or other chiral supramolecular structures. This has been observed in other self-assembling systems, such as peptides and peptoids, where molecular structure dictates the final assembled morphology and biological activity. nih.govnih.gov

These chiral nanostructures could have potential applications in:

Enantioselective Drug Delivery: Micelles or vesicles could encapsulate drug molecules, with the chiral environment potentially influencing the loading and release of specific enantiomers.

Nanocatalysis: The self-assembled structures could serve as nanoreactors for asymmetric catalysis, where the chiral pockets enhance stereoselectivity.

Chiral Recognition: Surfaces coated with these self-assembled structures could be used in sensors designed for the selective detection of chiral molecules.

Research into the synthesis of amphiphilic block copolymers of N-vinyl-2-pyrrolidone has shown their capacity for self-assembly and the formation of nanoparticles in aqueous solutions, providing a strong precedent for exploring the behavior of their chiral 5-vinyl analogues. researchgate.netpublichealthtoxicology.com

Future Directions in Green and Sustainable Synthesis Pathways for Large-Scale Research Production

As interest in this compound for materials applications grows, the development of green and sustainable synthesis methods for its large-scale production becomes critical. Current synthetic routes can rely on hazardous reagents and generate significant waste.

Future research is likely to focus on several key areas:

Biocatalysis: The use of enzymes to perform key synthetic steps offers high selectivity under mild reaction conditions, reducing energy consumption and by-product formation. nih.gov Biocatalytic approaches, such as transaminase reactions, could be explored for the asymmetric synthesis of amine precursors, providing a greener alternative to traditional chemical methods. mdpi.com

Bio-based Feedstocks: Investigating pathways from renewable resources is a major goal of green chemistry. A life cycle assessment of producing the related monomer, N-vinyl-2-pyrrolidone (NVP), from bio-based succinic acid projected a significant reduction in global warming impacts compared to fossil-based routes. Similar techno-economic analyses could guide the development of sustainable pathways to this compound.

Atom Economy: Improving the efficiency of existing reactions to minimize waste is crucial. For instance, replacing hazardous reagents like ethyl magnesium bromide with more environmentally benign alternatives, such as potassium carbonate in certain steps, has been shown to be effective. researchgate.net

| Aspect | Traditional Synthesis Pathway | Potential Green/Sustainable Pathway |

|---|---|---|

| Starting Materials | Petroleum-based precursors | Bio-based feedstocks (e.g., succinic acid, amino acids) researchgate.net |

| Key Transformation | Use of organometallic reagents (e.g., Grignard reagents) researchgate.net | Enzymatic or biocatalytic reactions (e.g., using transaminases) nih.govmdpi.com |

| Solvents | Volatile organic solvents | Aqueous media or green solvents |

| Energy Consumption | Often requires high temperatures and pressures | Mild reaction conditions (room temperature and pressure) nih.gov |

| By-products | Stoichiometric inorganic salts and hazardous waste | Water or biodegradable by-products |

Development of Novel Functional Materials and Responsive Systems from this compound

The polymerization of this compound opens the door to a new class of chiral functional polymers. These polymers can be designed to respond to external stimuli such as pH, temperature, or light, making them "smart" materials.

A particularly promising area is the development of chiral hydrogels. Hydrogels are cross-linked polymer networks that can absorb large amounts of water. nih.gov Hydrogels based on polymers of this compound could be created by copolymerizing it with cross-linking agents. The inherent chirality and functionality of the lactam ring could lead to materials for:

Chiral Drug Delivery: The hydrogel matrix could be designed for the sustained and enantioselective release of therapeutic agents. Research on related poly(N-vinylpyrrolidone) hydrogels has demonstrated their utility in drug delivery systems. ekb.egnih.govmdpi.com

Responsive Systems: By incorporating stimuli-responsive co-monomers, hydrogels could be made to swell or shrink in response to specific triggers, allowing for on-demand release of encapsulated molecules.

Soft Actuators: Chiral hydrogels that undergo shape changes in response to stimuli could be used to develop novel soft robotic components.

| Material Type | Potential Monomers/Components | Key Property | Potential Application |

|---|---|---|---|

| Chiral Responsive Hydrogel | This compound, N-isopropylacrylamide (NIPAM) | Temperature-responsive swelling/deswelling | Thermo-gated enantioselective drug release |

| Enantioselective Adsorbent | Poly(this compound) cross-linked beads | Stereospecific binding sites | Chromatographic separation of racemates |

| Biocompatible Chiral Coating | Graft copolymers of this compound on a substrate | Stereospecific cell interaction | Medical implants with enhanced tissue integration |

| Photo-patternable Chiral Polymer | This compound, photo-crosslinkers | Light-induced network formation | Fabrication of chiral optical films and sensors |

Multidisciplinary Research at the Interface of Organic Chemistry, Materials Science, and Biotechnology for Novel Applications

The full potential of this compound can only be realized through a multidisciplinary research approach. The synergy between different fields is essential for translating this molecule into high-value applications.

Organic Chemistry & Materials Science: Synthetic chemists are needed to develop controlled polymerization methods (e.g., RAFT, ATRP) to produce well-defined chiral polymers and block copolymers. Materials scientists can then investigate the processing of these polymers into functional forms like nanofibers, films, and 3D-printed scaffolds, and characterize their unique physical and chemical properties.

Materials Science & Biotechnology: The development of biocompatible and biodegradable materials from this compound is a key intersection. This involves studying the interaction of these chiral materials with biological systems, such as proteins and cells, for applications in tissue engineering, drug delivery, and biosensing. The use of poly(vinyl pyrrolidone)-based materials in biomedical applications provides a strong foundation for this work. nih.govsciprofiles.com

Biotechnology & Organic Chemistry: Biotechnologists can contribute by developing enzymatic and microbial routes for the sustainable synthesis of the monomer. nih.gov In turn, organic chemists can use this chiral building block to synthesize complex bioactive molecules and probes for studying biological processes.

This collaborative effort will accelerate the discovery pipeline, from the fundamental synthesis of the monomer to its application in advanced technologies.

Challenges and Opportunities in the Academic Research Landscape for this compound

Despite its considerable potential, the academic research landscape for this compound as a functional monomer is still in its infancy. This presents both challenges and significant opportunities for researchers.

Challenges:

Limited Commercial Availability and High Cost: The enantiomerically pure (R)-isomer is not as readily available or cost-effective as related achiral monomers like N-vinyl-2-pyrrolidone, which can be a barrier to entry for materials-focused research groups.

Lack of Polymerization Studies: There is a scarcity of published research on the controlled polymerization of this specific monomer, requiring foundational work to establish synthetic protocols.

Dominance as an Intermediate: Its primary identity as a pharmaceutical intermediate has overshadowed its potential as a monomer for materials science, leading to a lack of focused investigation in this area.

Opportunities:

Fundamental Research: There is a wide-open field for fundamental studies on its polymerization kinetics, chiroptical properties of its polymers, and self-assembly behavior.

Novel Material Discovery: Researchers have the opportunity to create entirely new classes of chiral polymers and materials with unique properties that are currently unavailable.

High-Impact Applications: The development of functional materials from this compound for applications in asymmetric catalysis, enantioselective separations, and chiral photonics could lead to significant scientific and technological breakthroughs.

| Research Area | Specific Opportunity | Potential Impact |

|---|---|---|

| Polymer Synthesis | Develop controlled radical polymerization methods for this compound. | Access to well-defined chiral polymers with predictable properties. |

| Materials Science | Investigate the self-assembly of block copolymers containing poly(this compound). | Creation of novel chiral nanostructures for catalysis and delivery. |

| Green Chemistry | Design and validate a biocatalytic synthesis route from a renewable feedstock. | Sustainable and cost-effective production for large-scale use. |

| Biomedical Engineering | Fabricate and test chiral hydrogels for enantioselective drug release. | Advanced drug delivery systems with improved therapeutic profiles. |

Q & A

Q. How to address discrepancies in reported NMR chemical shifts for this compound?

- Methodological Answer : Standardize referencing (e.g., TMS at 0 ppm) and solvent (CDCl3 vs. DMSO-d6). Compare with predicted shifts via ChemDraw® or ACD/Labs. Collaborative inter-laboratory studies reduce instrument-specific variability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.